molecular formula C5H8O B1663982 Ethyl vinyl ketone CAS No. 1629-58-9

Ethyl vinyl ketone

Cat. No. B1663982
CAS RN: 1629-58-9
M. Wt: 84.12 g/mol
InChI Key: JLIDVCMBCGBIEY-UHFFFAOYSA-N
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Patent
US05245047

Procedure details

A mixture of 36.61 g (295 mmol) of 4-fluorobenzaldehyde, 25 g (297.2 mmol) of ethyl vinyl ketone, 29 mL (206.9 mmol) of triethylamine and 11.94 g (44.25 mmol) of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is stirred and heated at 70° C. for six hours. The cooled solution is diluted with 2 liters of diethylether and washed with 2×300 mL of water, 2×100 mL of 2M hydrochloric acid, 100 mL of water, 200 mL of a saturated solution of sodium bicarbonate and brine. The organic layer is separated, dried (magnesium sulfate), filtered, and concentrated to provide 55 g of 1-(4-fluorophenyl)-1,4-hexanedione after recrystallization from methanol; mp 56°-57° C.
Quantity
36.61 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
11.94 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:10]([C:12]([CH2:14][CH3:15])=[O:13])=[CH2:11].C(N(CC)CC)C>[Cl-].C([N+]1C(C)=C(CCO)SC=1)C1C=CC=CC=1.C(OCC)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6](=[O:7])[CH2:11][CH2:10][C:12](=[O:13])[CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
36.61 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(=C)C(=O)CC
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11.94 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CSC(=C1C)CCO
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2×300 mL of water, 2×100 mL of 2M hydrochloric acid, 100 mL of water, 200 mL of a saturated solution of sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.